Risedronate sodium hemi-pentahydrate

描述

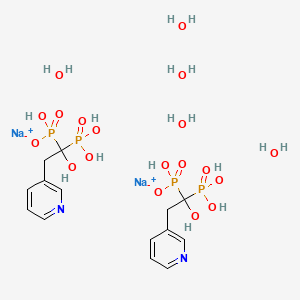

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDYHPNTXOPPO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2Na2O19P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329003-65-8 | |

| Record name | Risedronate sodium hemi-pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Cellular/molecular Pathophysiology

Direct Inhibition of Osteoclast Activity

At a cellular level, risedronate induces significant changes in osteoclast morphology. drugs.com While osteoclasts treated with risedronate can still adhere to the bone surface, they exhibit a marked reduction in active resorption. drugs.com A key indicator of this reduced activity is the disruption and loss of the "ruffled border," a specialized, convoluted cell membrane essential for secreting acid and enzymes that dissolve the bone matrix. drugs.com This morphological alteration effectively incapacitates the osteoclast's bone-resorbing machinery.

A defining characteristic of risedronate and other bisphosphonates is their strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. drugs.comdrugbank.comnih.govmims.commims.com Risedronate binds to these crystals, particularly at sites of active bone resorption. smolecule.compatsnap.com This targeted localization concentrates the drug at the precise locations where osteoclasts are breaking down bone. smolecule.com During bone resorption, the local acidic environment created by osteoclasts releases the risedronate from the hydroxyapatite. drugbank.comyoutube.com The osteoclasts then internalize the risedronate, leading to the inhibition of their activity and, ultimately, apoptosis (programmed cell death). nih.govdrugbank.com

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The molecular mechanism underlying risedronate's effects on osteoclasts is the inhibition of a key enzyme in the mevalonate (B85504) pathway: farnesyl pyrophosphate synthase (FPPS). drugbank.compatsnap.comnih.govwikipedia.orgfrontiersin.orgnih.govpnas.org This inhibition is a critical step that disrupts essential cellular processes within the osteoclast.

FPPS is responsible for producing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These isoprenoid lipids are vital for the post-translational modification of small GTP-binding proteins, a process known as prenylation. wikipedia.orgnih.govnih.gov By inhibiting FPPS, risedronate prevents the synthesis of FPP and GGPP, thereby disrupting the prenylation of these critical signaling proteins. patsnap.comnih.govwikipedia.org

| Molecule | Function | Effect of Risedronate Inhibition |

|---|---|---|

| Farnesyl Pyrophosphate Synthase (FPPS) | Enzyme in the mevalonate pathway | Directly inhibited by risedronate |

| Farnesyl Pyrophosphate (FPP) | Isoprenoid lipid precursor | Biosynthesis is prevented |

| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid lipid precursor | Biosynthesis is prevented |

Small GTPase signaling proteins, such as Ras, Rho, and Rac, are crucial for a variety of osteoclast functions, including cytoskeletal organization, vesicular trafficking, and the formation of the ruffled border. nih.govnih.govnih.gov The proper functioning and intracellular localization of these proteins are dependent on their prenylation. nih.govnih.gov By disrupting the synthesis of FPP and GGPP, risedronate prevents this essential modification, leading to dysfunctional small GTPase proteins. patsnap.comnih.gov This disruption of signaling pathways ultimately results in the loss of osteoclast function and induces apoptosis. nih.govnih.gov

Effects on Bone Remodeling Cycle

The bone remodeling cycle is a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts. patsnap.compillintrip.com In conditions like postmenopausal osteoporosis, this cycle becomes unbalanced, with resorption outpacing formation, leading to a net loss of bone mass. buzzrx.com Risedronate helps to restore a more balanced state by potently inhibiting bone resorption. drugs.compillintrip.com

By reducing the rate of bone turnover, risedronate allows the bone formation phase to catch up with the resorption phase. nih.govbuzzrx.com This leads to an increase in bone mineral density and an improvement in bone architecture over time. buzzrx.comnih.gov Long-term studies have shown that risedronate treatment leads to a significant reduction in bone turnover markers. nih.govnih.gov For instance, after three years of treatment, women with postmenopausal osteoporosis showed a mean decrease in mineralizing surface by 58% and in activation frequency by 47%. nih.gov This moderation of the remodeling cycle is central to risedronate's ability to reduce fracture risk. nih.gov

| Parameter | Mean Decrease from Baseline | Reference |

|---|---|---|

| Mineralizing Surface | 58% | nih.gov |

| Activation Frequency | 47% | nih.gov |

Modulation of Bone Resorption Rates

The principal mechanism of action for risedronate sodium hemi-pentahydrate is the significant reduction of bone resorption. buzzrx.com This is a multi-step process that begins with the compound's strong affinity for the mineral component of bone.

Risedronate has a high affinity for hydroxyapatite crystals, which are integral to the bone mineral matrix. nih.govpatsnap.commhmedical.com This property allows the compound to selectively target and bind to bone surfaces, particularly at sites of active bone remodeling where the mineral is exposed. patsnap.com During the process of bone resorption, osteoclasts adhere to the bone surface and secrete acid and enzymes to dissolve the mineral and break down the matrix. As the bone is broken down, the risedronate bound to the hydroxyapatite is released and internalized by the osteoclasts through fluid-phase endocytosis. drugbank.com

Once inside the osteoclast, risedronate exerts its powerful inhibitory effects by targeting a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS). drugbank.comijprajournal.compatsnap.com The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). patsnap.com These lipids are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac). patsnap.com The proper functioning of these proteins is vital for maintaining the osteoclast's cytoskeleton, intracellular trafficking, and the formation of the "ruffled border"—a specialized cell membrane structure essential for bone resorption. patsnap.com

By disrupting these critical cellular processes, risedronate induces osteoclast apoptosis (programmed cell death) and incapacitates their resorptive activity. drugbank.compatsnap.com This leads to a marked decrease in the number and function of osteoclasts, which in turn significantly slows down the rate of bone resorption in both trabecular and cortical bone. nih.gov Clinical studies have demonstrated this effect through the reduction of biochemical markers of bone resorption.

Table 1: Impact of Risedronate on Bone Resorption and Formation Markers

| Biochemical Marker | Parameter Measured | Treatment Group | Duration of Study | Percentage Change from Baseline | Reference |

|---|---|---|---|---|---|

| N-telopeptide (NTX) | Bone Resorption | Risedronate (5 mg/day) | 5 years | -47.5% | nih.gov |

| Bone-specific Alkaline Phosphatase (ALP) | Bone Formation | Risedronate (5 mg/day) | 5 years | -33.3% | nih.gov |

| Urine N-telopeptides (NTx) | Bone Resorption | Alendronate (70 mg/week) | 12 months | -52% | researchgate.net |

| Urine N-telopeptides (NTx) | Bone Resorption | Risedronate (5 mg/day) | 12 months | -32% | researchgate.net |

Preservation of Bone Formation Processes

A critical aspect of risedronate's mechanism is that its potent anti-resorptive action does not come at the expense of bone quality. While it significantly reduces bone turnover, it preserves the fundamental processes of bone formation carried out by osteoblasts. nih.govpillintrip.com

Key findings from long-term studies support the preservation of bone formation:

Normal Mineralization: Despite the reduction in turnover, bone mineralization remains normal, and no treatment-associated histological abnormalities, such as osteomalacia or woven bone, have been found. nih.gov

Continuous Bone Turnover: The presence of double tetracycline labels in all biopsy specimens from a 5-year study indicates that bone turnover, although reduced, is continuous, allowing for the repair of microdamage and maintenance of bone integrity. nih.gov

Preserved Osteoblast Activity: Risedronate's mechanism does not directly target osteoblasts, thereby preserving their bone-building capacity. pillintrip.com The reduction in bone formation markers, like bone-specific alkaline phosphatase, is considered a consequence of the coupling mechanism with the reduced resorption, rather than a direct inhibition of osteoblasts. nih.gov

Improved BMU Balance: The basic multicellular unit (BMU) represents the temporary anatomical structure where bone remodeling occurs. Studies have shown that the BMU balance, the net difference between bone formed and bone resorbed within each unit, tends to improve with risedronate treatment. nih.gov

This preservation of normal bone formation processes is crucial for the long-term safety and efficacy of risedronate, ensuring that the bone that is maintained and gained is structurally sound and mechanically competent. nih.gov

Table 2: Histomorphometric Assessment of Bone Biopsies After 5 Years of Risedronate Treatment

| Histomorphometric Parameter | Risedronate Group (Change from Baseline) | Significance | Reference |

|---|---|---|---|

| Osteoid Surface | -27% | Significant | nih.gov |

| Mineralizing Surface | -49% | Significant | nih.gov |

| Activation Frequency | -77% | Significant | nih.gov |

This table demonstrates the reduction in bone turnover markers, reflecting the anti-remodeling effect of risedronate, while histologic evaluation confirmed the preservation of normal bone quality.

Pharmacological Investigations of Risedronate Sodium Hemi Pentahydrate

Pharmacodynamic Profile and Biochemical Markers of Bone Turnover

Risedronate sodium hemi-pentahydrate treatment leads to decreases in the biochemical markers of bone turnover, reflecting its inhibitory action on bone resorption. medlibrary.orgnih.gov This effect is a key indicator of the drug's pharmacodynamic activity.

Markers of Bone Resorption (e.g., Deoxypyridinoline (B1589748), N-telopeptide)

Treatment with risedronate results in a notable reduction in markers of bone resorption. nih.gov Studies have demonstrated significant decreases in urinary collagen cross-linked N-telopeptide (NTx) and deoxypyridinoline (D-Pyr). medlibrary.orgnih.gov For instance, daily administration of risedronate has been shown to decrease urinary NTx by as much as 61% and urinary C-terminal telopeptide (CTx) by 73% within two weeks. nih.gov These markers are direct products of collagen breakdown during bone resorption, and their reduction signifies a decrease in osteoclastic activity. nih.govmedscape.com

Markers of Bone Formation (e.g., Bone-specific Alkaline Phosphatase)

In tandem with the reduction in resorption markers, a decrease in bone formation markers, such as bone-specific alkaline phosphatase (BSAP) and osteocalcin (B1147995), is also observed. nih.govnih.gov This is an anticipated consequence of the coupling mechanism between bone resorption and formation; as resorption is inhibited, the stimulus for new bone formation is also reduced. nih.gov Clinical studies have reported reductions in BSAP of approximately 41-42% after one year of treatment. fda.govnih.gov

Dynamics of Marker Response and Steady-State Achievement

The response of bone turnover markers to risedronate treatment follows a predictable timeline. Markers of bone resorption show a rapid decline, with decreases evident as early as 14 days after the initiation of therapy. hres.cahres.cahres.camedlibrary.orgnih.gov The reduction in bone formation markers occurs later. medlibrary.orgnih.gov A new steady-state for bone turnover markers, at a reduced level, is typically achieved within approximately six months of continuous treatment and is maintained with ongoing therapy. medlibrary.org

Interactive Table: Effect of Risedronate Sodium on Bone Turnover Markers

| Marker Type | Marker Name | Reported Reduction | Time to Effect |

| Bone Resorption | Urinary N-telopeptide (NTx) | ~60-61% | Evident at 14 days |

| Bone Resorption | Deoxypyridinoline (D-Pyr) | ~28% | Evident at 14 days |

| Bone Formation | Bone-specific Alkaline Phosphatase (BSAP) | ~41-42% | Decreases evident at 3 months |

Pharmacokinetic Profile and Disposition Research

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, and elimination properties.

Absorption Characteristics and Influencing Factors (e.g., Food, Divalent Cations)

The oral absorption of risedronate is relatively rapid, with peak serum concentrations (tmax) occurring approximately one hour after an oral dose. fda.govnih.govdrugbank.com However, the absolute oral bioavailability is low, estimated at about 0.63%. medlibrary.orgdrugbank.com The absorption of risedronate is significantly influenced by the presence of food and divalent cations. medcentral.comwellrx.comdrugs.com

Food: The extent of absorption is reduced by up to 55% when administered 30 minutes before a meal compared to dosing in a fasting state. medlibrary.orgdrugbank.com

Divalent Cations: Co-administration with medications or supplements containing divalent cations, such as calcium, magnesium, and iron, will interfere with the absorption of risedronate. medcentral.comdrugs.com

Interactive Table: Factors Influencing Risedronate Absorption

| Factor | Effect on Absorption |

| Food | Reduces absorption by up to 55% |

| Divalent Cations (e.g., Calcium, Magnesium) | Interferes with absorption |

Distribution Pathways and Bone Affinity

Following absorption, risedronate exhibits a high affinity for hydroxyapatite (B223615) crystals in the bone, which acts as its primary site of distribution and action. patsnap.comhres.cahres.cafda.govhres.ca This strong binding to the bone mineral matrix is fundamental to its mechanism of inhibiting bone resorption. patsnap.comnih.gov Studies have shown that risedronate distributes to sites of active bone remodeling. patsnap.com While it has a strong affinity for bone, it is lower than some other bisphosphonates, which may allow for a wider distribution within the bone matrix, including cortical bone. nih.gov The initial half-life of risedronate is about 1.5 hours, but due to its strong binding to bone, it has a long terminal elimination half-life of approximately 561 hours. drugbank.com There is no evidence of systemic metabolism of risedronate. fda.gov Unabsorbed drug is eliminated unchanged in the feces, while the absorbed drug that does not bind to bone is excreted via the kidneys. fda.govnih.gov

Metabolic Stability and Excretion Pathways (Renal Clearance)

This compound exhibits notable metabolic stability, with no evidence of it being systemically metabolized within the human body. nih.govdrugs.comfda.govfda.govhres.ca The core structure of bisphosphonates, characterized by a Phosphorus-Carbon-Phosphorus (P-C-P) backbone, is inherently resistant to enzymatic and chemical hydrolysis, which prevents the molecule from being broken down. drugbank.com In vitro metabolism studies using human and animal liver preparations have confirmed the absence of systemic metabolism. fda.gov

The elimination of risedronate from the body follows two primary routes. The portion of the drug that is absorbed systemically is excreted primarily through the kidneys. fda.govhres.cadrugbank.com For the unabsorbed fraction of the oral dose, elimination occurs unchanged in the feces. hres.cadrugbank.com Following absorption, the drug's concentration profile in the serum is multi-phasic, beginning with an initial half-life of approximately 1.5 hours and a much longer terminal exponential half-life of around 480 hours. fda.govfda.govfda.gov This extended terminal half-life is thought to represent the slow dissociation of risedronate from the bone surface. fda.govfda.gov

Studies in healthy subjects have shown that approximately half of the absorbed dose is excreted in the urine within 24 hours. drugs.comfda.govhres.ca Over a 28-day period, about 85% of an intravenously administered dose is recovered in the urine. drugs.comfda.govhres.ca The mean renal clearance for risedronate has been measured at approximately 105 mL/min, with a mean total body clearance of 122 mL/min. drugs.comfda.govhres.ca The difference between total and renal clearance is primarily attributed to nonrenal clearance, which is understood to be the drug's adsorption to bone tissue. drugs.comfda.govhres.ca

Renal clearance is directly dependent on renal function. nih.gov A linear relationship exists between risedronate renal clearance and creatinine (B1669602) clearance. fda.govhres.ca In patients with impaired renal function, risedronate clearance is significantly reduced. For instance, in individuals with a creatinine clearance of approximately 30 mL/min, the renal clearance of risedronate was observed to decrease by about 70% compared to those with normal renal function. nih.govfda.govfda.govfda.gov Another study found that as creatinine clearance decreased from 120 to 20 mL/min, a corresponding 82% decrease in predicted renal clearance was observed. nih.gov

Table 1: Risedronate Clearance Parameters

| Parameter | Value | Notes |

|---|---|---|

| Metabolism | No evidence of systemic metabolism nih.govdrugs.comfda.govfda.gov | The P-C-P backbone is resistant to hydrolysis. drugbank.com |

| Primary Excretion Route (Absorbed) | Renal (Urine) fda.govhres.cadrugbank.com | ~50% of absorbed dose excreted in urine within 24 hours. drugs.comfda.gov |

| Primary Excretion Route (Unabsorbed) | Feces hres.cadrugbank.com | Drug is eliminated unchanged. hres.ca |

| Mean Renal Clearance | 105 mL/min drugs.comfda.govhres.ca | Based on data from healthy subjects. |

| Mean Total Clearance | 122 mL/min drugs.comfda.govhres.ca | Difference from renal clearance reflects adsorption to bone. fda.govhres.ca |

| Clearance in Renal Impairment (CrCl ~30 mL/min) | ~70% decrease nih.govfda.govfda.gov | Compared to individuals with normal renal function. |

Plasma Protein Binding Characteristics

The binding of risedronate to plasma proteins in humans is low. abbvie.ca Research consistently indicates that approximately 24% of the drug is bound to plasma proteins. nih.govdrugs.comfda.govhres.cadrugbank.com This low level of protein binding suggests a minimal potential for drug-drug interactions resulting from displacement from binding sites. abbvie.ca

Preclinical investigations involving intravenous administration of radiolabeled [14C] risedronate in rats and dogs showed that about 60% of the dose is distributed to bone tissue, with the remainder being excreted in the urine. nih.govdrugs.comfda.gov In these animal models, the uptake of risedronate into soft tissues after multiple oral doses was minimal, ranging from just 0.001% to 0.01%. fda.govfda.gov While early in vitro studies suggested potential nonlinearity in protein binding at very high concentrations, the established and consistently reported figure in human pharmacokinetic studies is approximately 24%. drugbank.comfda.gov

Table 2: Risedronate Plasma Protein Binding

| Parameter | Value/Finding | Species |

|---|---|---|

| Plasma Protein Binding | ~24% nih.govdrugs.comfda.govhres.cadrugbank.com | Human |

| Distribution to Bone | ~60% of IV dose nih.govdrugs.comfda.gov | Rat, Dog (Preclinical) |

| Uptake in Soft Tissues | 0.001% to 0.01% fda.govfda.gov | Rat (Preclinical) |

Pre Clinical Research and Translational Studies

In Vitro Models for Osteoclast Inhibition Studies

Pre-clinical evaluation of risedronate frequently employs in vitro models to elucidate its direct effects on bone cells, particularly osteoclasts. These models are crucial for understanding the molecular mechanisms underlying the compound's anti-resorptive properties. Studies have demonstrated that risedronate directly inhibits the differentiation of osteoclasts. nih.gov This has been observed in co-cultures of bone marrow cells and osteoblasts, as well as in models using bone marrow-derived macrophages (BMMs). nih.gov

In these in vitro systems, risedronate suppresses osteoclast differentiation stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in a dose-dependent manner, without inducing cellular toxicity. nih.gov The mechanism for this inhibition involves the downregulation of key transcription factors essential for osteoclastogenesis, such as c-Fos and nuclear factor of activated T cells c1 (NFATc1). nih.gov Risedronate is a potent inhibitor of the farnesyl pyrophosphate (FPP) synthase, a critical enzyme in the mevalonate (B85504) pathway within osteoclasts. nih.govnih.gov This inhibition prevents the production of isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are vital for osteoclast function and survival. nih.gov

Furthermore, research suggests that bisphosphonates like risedronate may also prevent osteocyte apoptosis, an effect observed at concentrations lower than those required to inhibit osteoclast activity. nih.gov This anti-apoptotic effect on osteocytes and osteoblasts is thought to be mediated by the opening of Connexin 43 (Cx43) hemichannels. nih.gov Other studies using MLO-y4 osteocyte cell lines and bone marrow stromal cells have indicated that risedronate can upregulate the expression of cyclooxygenase-2 (COX-2), suggesting a potential positive effect on bone formation pathways. nih.gov

Animal Models of Bone Diseases

Animal models are indispensable for evaluating the efficacy of risedronate sodium hemi-pentahydrate in a complex biological system that mimics human bone diseases. These models allow for the assessment of the compound's effects on bone mass, structure, strength, and healing processes. Rodents, particularly rats and mice, are commonly used due to their relatively short lifespan and the ability to induce disease states that parallel human conditions like postmenopausal osteoporosis, glucocorticoid-induced osteoporosis, and age-related bone loss. nih.govnih.govmdpi.com Canine models have also been utilized to study the dose-dependent effects of risedronate on cancellous bone remodeling. nih.gov

The most prevalent animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent. nih.govdrugs.com Ovariectomy induces estrogen deficiency, leading to high-turnover bone loss characterized by increased osteoclast activity, which closely resembles the bone loss seen in postmenopausal women. nih.govnih.gov In numerous studies, risedronate has demonstrated a powerful ability to prevent bone loss in OVX rats and mice. nih.govnih.gov

Other models include orchidectomized (ORX) rats to simulate male osteoporosis due to hypogonadism, where risedronate has been shown to prevent bone loss and improve bone mass. karger.com Models of glucocorticoid-induced osteoporosis, created by administering substances like prednisolone, are also used. nih.gov In these models, risedronate effectively improves the retardation of trabecular and cortical bone growth caused by the glucocorticoids. nih.gov Additionally, genetically modified models, such as mice overexpressing the Runx2 gene, which develop severe osteopenia and spontaneous fractures, have been used to show that risedronate can increase bone mass and reduce fracture incidence. nih.gov

The impact of risedronate on bone structure is extensively studied using high-resolution imaging techniques like micro-computed tomography (micro-CT) and histomorphometry. These analyses provide detailed, quantitative data on changes in both trabecular (spongy) and cortical (compact) bone.

In ovariectomized mouse models, micro-CT analysis revealed that risedronate treatment significantly increased bone mineral density (BMD) and bone volume fraction (BV/TV) compared to untreated OVX controls. nih.gov Specifically, treatment led to a higher trabecular number (Tb.N) and lower trabecular separation (Tb.Sp), indicating a more robust and well-connected trabecular network. nih.gov Histological analysis confirmed these findings, showing increased BV/TV and a reduced number of osteoclasts on the bone surface. nih.gov Similar protective effects on microarchitecture have been observed in models of radiation-induced bone loss, where risedronate prevented the loss of bone volume and connectivity. nih.gov In glucocorticoid-treated rats, risedronate was found to improve decreases in bone cross-sectional area and bone mineral content in the mandible. nih.gov

| Parameter | Reported Change with Risedronate | Source |

|---|---|---|

| Bone Mineral Density (BMD) | +29% | nih.gov |

| Bone Volume / Total Volume (BV/TV) | +24% | nih.gov |

| Trabecular Number (Tb.N) | +51% | nih.gov |

| Trabecular Separation (Tb.Sp) | -40% | nih.gov |

A critical outcome in pre-clinical studies is the effect of a compound on the mechanical integrity of bone. Biomechanical strength assessments are performed to determine if the observed improvements in bone mass and microarchitecture translate into enhanced bone strength and resistance to fracture. These tests often involve subjecting bones, such as the femur or vertebrae, to controlled forces until they break.

In orchidectomized rats, a model for male osteoporosis, risedronate treatment not only restored bone volume but also improved biomechanical properties, including an increase in maximum shear stress. karger.com Studies in OVX rats have also shown that prophylactic administration of risedronate helps maintain bone strength in long bones and vertebrae compared to untreated controls. nih.gov In a rat model of high-turnover renal osteodystrophy, risedronate treatment partially attenuated the deterioration of cortical biomechanical properties. nih.gov

| Animal Model | Bone Analyzed | Biomechanical Finding | Source |

|---|---|---|---|

| Orchidectomized Rats | Femur | Increased maximum shear stress | karger.com |

| Ovariectomized Rats | Long bones and vertebrae | Higher bone strength compared to controls | nih.gov |

| Osteoporotic Fracture Rats | Femur (Callus) | Improved structural strength and mechanical index of newborn callus | nih.gov |

The influence of potent anti-resorptive agents like risedronate on the process of fracture healing is a key area of investigation, as bone remodeling is an integral part of this repair process. Studies using animal models of fracture have yielded nuanced results.

In a study using an osteoporotic rat model with femoral fractures, risedronate was observed to promote callus formation and accelerate fracture healing during the first three weeks post-fracture. nih.gov However, the same study noted that treatment delayed the healing process in the subsequent three weeks. nih.gov During the early phase, risedronate increased the bone mineral density of the fracture site. nih.gov By the seventh week, it was associated with an increased density and connection of bone trabeculae and a thicker bone cortex compared to untreated osteoporotic rats. nih.gov Other research in a rabbit critical-size defect model found that locally administered risedronate combined with an autogenous bone graft had an anti-resorptive effect on the graft in the early period and induced new bone formation in the late period, enhancing the osteoconductive properties of the graft. nih.gov

Insights into Soft Tissue Distribution and Retention

Understanding the pharmacokinetics, particularly the distribution and retention of risedronate in various tissues, is essential. Pre-clinical studies in rats and dogs using radiolabeled ([14C]) risedronate provide key insights into its biodistribution. Following intravenous administration, risedronate shows a high affinity for bone tissue. drugs.comnih.govfda.gov

Approximately 60% of an administered dose is distributed to the bone, where it binds to hydroxyapatite (B223615) crystals. drugs.comnih.govfda.gov The remainder of the dose is primarily excreted unchanged in the urine. nih.govfda.gov Crucially, the uptake of risedronate in soft tissues is minimal. nih.govfda.govfda.gov After multiple oral doses in rats, the concentration of risedronate in soft tissues was found to be extremely low, in the range of 0.001% to 0.01%. nih.govfda.govfda.gov This demonstrates a high degree of specificity for bone tissue, with very limited and transient retention in non-skeletal tissues. There is no evidence that risedronate undergoes systemic metabolism. fda.gov

Clinical Efficacy and Outcome Research

Efficacy in Postmenopausal Osteoporosis

In postmenopausal women, risedronate has demonstrated significant efficacy in reducing the risk of osteoporotic fractures and increasing bone density at key skeletal sites.

Clinical trials have consistently shown that risedronate provides rapid and sustained protection against new vertebral fractures in postmenopausal women with established osteoporosis. The Vertebral Efficacy with Risedronate Therapy (VERT) program, comprising two large-scale, randomized, placebo-controlled studies (VERT-North America and VERT-Multinational), provided foundational evidence for its antifracture efficacy. nih.govtandfonline.com

In the VERT-North America (VERT-NA) trial, treatment with risedronate for three years reduced the cumulative incidence of new vertebral fractures by 41% compared to placebo. nih.govresearchgate.net Notably, a significant reduction in fracture risk was observed within the first year of treatment, with a 65% decrease compared to the control group. nih.govresearchgate.net The VERT-Multinational (VERT-MN) study yielded similar results, showing a 49% risk reduction for new vertebral fractures over three years. nih.gov The antifracture effect was evident early, with a 61% risk reduction seen after just one year. nih.gov

A pooled analysis of data from the VERT trials, involving 3,684 postmenopausal women, further solidified these findings. After one year of treatment, risedronate reduced the risk of new vertebral fractures by 62% and the risk of developing multiple new vertebral fractures by 90% compared to placebo. nih.govoup.com This rapid onset of action is particularly beneficial for patients at high risk of imminent fractures. nih.govnih.gov

| Trial | Duration | Relative Risk Reduction (vs. Placebo) | Reference |

|---|---|---|---|

| VERT-North America | 1 Year | 65% | nih.govresearchgate.net |

| VERT-North America | 3 Years | 41% | nih.govresearchgate.net |

| VERT-Multinational | 1 Year | 61% | nih.gov |

| VERT-Multinational | 3 Years | 49% | nih.gov |

| Pooled VERT Data | 1 Year | 62% | nih.gov |

The efficacy of risedronate extends to non-vertebral fractures, which are a major cause of morbidity. In the VERT-NA study, treatment with risedronate over three years led to a 39% reduction in the risk of non-vertebral osteoporotic fractures compared to placebo. nih.govtandfonline.comwright.edu

A pooled analysis of four large, placebo-controlled studies confirmed that risedronate significantly reduces the incidence of non-vertebral fractures, with the effect appearing as early as six months into therapy. nih.gov After one year, the risk of non-vertebral fractures was reduced by 74%. nih.gov Furthermore, a post-hoc analysis of data from four trials focusing on postmenopausal women with osteopenia (low bone mass not yet at the level of osteoporosis) found that risedronate reduced the risk of fragility fractures by 73% over three years. d-nb.inforesearchgate.net

The benefit was most pronounced in specific subgroups. In women aged 70 to 79 with confirmed osteoporosis, risedronate reduced the risk of hip fracture by 40%. nih.govccjm.org This effect was even greater in women within that age group who had both osteoporosis and at least one pre-existing vertebral fracture, where the risk of hip fracture was reduced by 60%. nih.gov A subsequent post-hoc analysis focusing on women up to 100 years of age with established osteoporosis (defined by low BMD and a prior vertebral fracture) found that risedronate significantly reduced hip fracture incidence by 46% over three years. nih.gov

| Patient Population | Duration | Relative Risk Reduction (vs. Placebo) | Reference |

|---|---|---|---|

| Overall Population | 3 Years | 30% | nih.gov |

| Ages 70-79 with Confirmed Osteoporosis | 3 Years | 40% | nih.govccjm.org |

| Ages 70-79 with Osteoporosis and a Prior Vertebral Fracture | 3 Years | 60% | nih.gov |

| Ages 70-100 with Established Osteoporosis | 3 Years | 46% | nih.gov |

Consistent with its anti-fracture efficacy, risedronate produces significant increases in bone mineral density (BMD) at skeletal sites composed of both trabecular and cortical bone. In the VERT-NA trial, after three years of treatment, women receiving risedronate showed a 5.4% increase in lumbar spine BMD and a 1.6% increase at the femoral neck, compared with a 1.1% increase and a 1.2% loss, respectively, in the placebo group. nih.govresearchgate.net Significant increases were also observed at the femoral trochanter (3.3% vs. -0.7%) and the midshaft of the radius (0.2% vs. -1.4%). nih.govresearchgate.net

These increases in BMD begin rapidly, with significant gains at the spine and hip observed within just six months of starting therapy. nih.govoup.com In studies of early postmenopausal women with normal or low bone mass, daily risedronate treatment for two years increased lumbar spine BMD by 5.7% relative to placebo and trochanteric BMD by 5.4% relative to placebo, while maintaining bone mass at the femoral neck where the placebo group experienced loss. nih.govoup.com

| Skeletal Site | Risedronate Group | Placebo Group | Reference |

|---|---|---|---|

| Lumbar Spine | +5.4% | +1.1% | nih.govresearchgate.net |

| Femoral Neck | +1.6% | -1.2% | nih.govresearchgate.net |

| Femoral Trochanter | +3.3% | -0.7% | nih.govresearchgate.net |

Efficacy in Male Osteoporosis

Osteoporosis in men is a significant clinical problem, and research has confirmed the efficacy of risedronate in this population. nih.govdovepress.com

In a 2-year, open-label, prospective trial involving men with primary or secondary osteoporosis, daily risedronate treatment significantly reduced the incidence of new vertebral fractures by 61% compared to a control group. researchgate.netnih.gov The study also demonstrated a significant reduction in the risk of non-vertebral fractures (11.8% in the risedronate group vs. 22.3% in the control group). researchgate.netnih.gov The reduction in vertebral fracture risk was sustained over the two years of the study. nih.gov

A meta-analysis of randomized clinical trials further supports these findings, demonstrating that risedronate significantly lowers the risk of vertebral fractures in men. providence.org Alongside fracture reduction, risedronate treatment leads to significant improvements in bone mineral density in men. The 2-year study showed that risedronate increased BMD by 6.5% at the lumbar spine, 3.2% at the femoral neck, and 4.4% at the total hip, compared to smaller increases in the control group. researchgate.netnih.gov

| Outcome | Relative Risk Reduction (vs. Control) | Reference |

|---|---|---|

| New Vertebral Fractures | 61% | researchgate.netnih.gov |

| Non-Vertebral Fractures | 47% (approx.) | researchgate.netnih.gov |

Bone Mineral Density Improvement

Risedronate has consistently demonstrated its ability to increase bone mineral density (BMD) in various clinical settings. nih.govla-press.org In postmenopausal women with osteopenia, a 24-month trial showed that those receiving risedronate experienced a significant mean increase in lumbar spine BMD of 4.49%, while the placebo group showed no change. nih.gov Similarly, significant increases were observed in total proximal femur BMD. nih.gov

A two-year study involving 111 women in early menopause found that risedronate increased vertebral bone density by 1.4% and femoral trochanter density by 2.6%, compared to a decrease in both sites for the placebo group. nih.gov Even after treatment cessation for one year, women who had taken risedronate maintained a higher vertebral bone density compared to those who had received the placebo. nih.gov

Further studies have confirmed these findings. A two-year study of postmenopausal women with osteoporosis reported a mean percent change in lumbar spine BMD of 3.9% in the daily group and 4.2% in the once-a-month group. researchgate.net A five-year extension of a placebo-controlled study showed a mean increase from baseline in lumbar spine BMD of 9.3% over the five years. nih.gov

Table 1: Impact of Risedronate on Bone Mineral Density (BMD)

| Study Population | Duration | BMD Change (Lumbar Spine) | BMD Change (Femoral) | Source |

|---|---|---|---|---|

| Late-postmenopausal women with osteopenia | 24 months | +4.49% | Significant increase | nih.gov |

| Early menopausal women | 2 years | +1.4% | +2.6% (trochanter) | nih.gov |

| Postmenopausal women with osteoporosis | 2 years | +3.9% to +4.2% | Data not specified | researchgate.net |

| Osteoporotic women (extension study) | 5 years | +9.3% | Maintained or increased | nih.gov |

| Men with primary osteoporosis | 2 years | +4.5% | Data not specified | nih.gov |

Efficacy in Glucocorticoid-Induced Osteoporosis

Risedronate has proven effective in managing glucocorticoid-induced osteoporosis (GIO), a common secondary cause of osteoporosis. nih.govnih.gov Clinical studies have shown that risedronate can significantly increase BMD in patients receiving long-term corticosteroid therapy. la-press.orgnih.gov

In a 12-month, double-blind study of men and women on high-dose oral corticosteroids, patients receiving risedronate showed a mean BMD increase of 2.9% at the lumbar spine, 1.8% at the femoral neck, and 2.4% at the trochanter. nih.gov In contrast, the control group only maintained their baseline BMD. nih.gov Another multicenter trial focusing on patients with GIO and rheumatoid arthritis found that risedronate treatment resulted in a significantly greater increase in lumbar spine BMD (3.49%) compared to placebo (0.12%) over six months. nih.gov

Prevention of Vertebral Fractures in Glucocorticoid Users

A key outcome in the management of GIO is the prevention of fractures. Research indicates that risedronate significantly reduces the risk of vertebral fractures in this patient population. nih.govyoutube.com One study demonstrated a 70% reduction in the incidence of vertebral fractures in the combined risedronate treatment groups relative to placebo over 12 months. nih.govnih.gov This rapid action highlights its protective effect early in the course of treatment for patients on corticosteroids. nih.gov

Efficacy in Paget's Disease of Bone

Risedronate is an effective short-term treatment for Paget's disease of bone, a condition characterized by abnormal bone remodeling. nih.govmedlineplus.govaafp.org Studies show significant reductions in biochemical markers of disease activity, such as serum alkaline phosphatase (ALP) and urinary hydroxyproline/creatinine (B1669602). nih.gov

In a multicenter study, two 84-day treatment cycles of risedronate resulted in mean decreases in serum ALP of 65.7% and 69.1%, respectively. nih.gov Normalization of serum ALP was achieved in 53.8% of patients over the course of the study. nih.gov A dose-response study confirmed that higher doses led to a greater and faster reduction in ALP excess, with a 30 mg dose being the most effective. nih.gov Histological evaluation has shown that bone formed during treatment is normal lamellar bone, not the woven, pagetic bone, without evidence of osteomalacia. nih.gov

Effects on Bone Lesions and Clinical Symptoms

Beyond biochemical markers, risedronate has been shown to improve the physical manifestations of Paget's disease. Radiographic assessments have demonstrated improvement in pagetic bone lesions. nih.gov In one study, between baseline and 6 months, radiographs of 16 out of 26 patients showed improvement, with improvements noted in various skeletal sites, including the tibia, femur, and pelvis. nih.gov Of nine lesions with osteolytic fronts in weight-bearing bones, seven improved within 6 months. nih.gov

Furthermore, a significant number of patients report a decrease in bone pain associated with the disease. aafp.orgnih.gov This symptomatic relief, combined with the positive changes in bone structure and biochemistry, underscores the comprehensive efficacy of risedronate in treating Paget's disease. nih.gov

Table 2: Efficacy of Risedronate in Paget's Disease of Bone

| Efficacy Parameter | Study Finding | Source |

|---|---|---|

| Serum Alkaline Phosphatase (ALP) Reduction | 65.7% to 69.1% mean decrease after treatment cycles. | nih.gov |

| ALP Normalization | Achieved in 53.8% of patients. | nih.gov |

| Radiographic Improvement | 16 of 26 patients showed improved bone lesions at 6 months. | nih.gov |

| Pain Reduction | Significant decrease in pagetic bone pain reported. | nih.gov |

Long-Term Efficacy and Persistence of Therapeutic Effects

The long-term benefits of risedronate have been established through extension studies. nih.govnih.gov After an initial three-year trial, a two-year extension study demonstrated that the positive effects of risedronate on BMD and fracture risk are maintained with continued treatment. nih.gov Over five years, the risk of new vertebral fractures was significantly reduced, and the increases in spine and hip BMD were sustained or enhanced. nih.gov

The persistence of risedronate's effects after treatment cessation is also a key consideration. While it effectively reduces bone turnover by about 50%, these markers tend to return to baseline within 12 months of stopping the medication. nih.gov This differs from some other bisphosphonates and influences considerations for long-term treatment strategies. nih.govyoutube.com

Extended Treatment Durations and Fracture Protection

Extended treatment with risedronate provides sustained fracture protection. nih.gov In a five-year study, the risk of new vertebral fractures was reduced by 59% during years four and five, consistent with the 49% reduction seen in the first three years. nih.gov This demonstrates that the anti-fracture efficacy does not wane with prolonged use up to five years. nih.gov

However, the concept of a "drug holiday" after long-term use (typically 3-5 years) has been explored. firstwordpharma.comdrugs.com Comparative studies suggest that while both risedronate and alendronate offer protection during a treatment break, there may be a small increase in hip fracture risk with risedronate after approximately two years of cessation compared to alendronate. firstwordpharma.commedicom-publishers.comutoronto.ca This highlights the importance of periodic re-evaluation of fracture risk for patients who discontinue therapy. drugs.com

Sustained Bone Mineral Density Gains

The therapeutic effect of Risedronate sodium hemi-pentahydrate on bone mineral density (BMD) is not only significant but also sustained over long-term treatment. Clinical studies have consistently demonstrated that the initial increases in BMD are maintained and even augmented with continued use.

A landmark 5-year, placebo-controlled study extension found that the increases in spine and hip BMD observed in the first three years of risedronate treatment were either maintained or further increased with an additional two years of therapy. nih.gov Over the full five years, patients receiving risedronate experienced a mean increase from baseline in lumbar spine BMD of 9.3%. nih.gov This long-term efficacy has been noted in protocol extensions for up to seven years, confirming the durability of its effect on bone density at both the lumbar spine and femoral levels. nih.gov

Research has also validated its effectiveness in specific patient populations, such as men undergoing corticosteroid therapy. In a one-year study, men treated with risedronate showed significant BMD increases of 4.8% at the lumbar spine, 2.1% at the femoral neck, and 2.6% at the femoral trochanter compared to their baseline values. nih.gov

The table below summarizes the sustained gains in Bone Mineral Density observed in key clinical trials.

Table 1: Sustained Bone Mineral Density (BMD) Gains with Risedronate Treatment

| Study Population | Duration | Skeletal Site | Mean % Increase in BMD | Citation(s) |

|---|---|---|---|---|

| Postmenopausal Women | 5 Years | Lumbar Spine | 9.3% | nih.gov |

| Late-Postmenopausal Women with Osteopenia | 24 Months | Lumbar Spine | 4.49% | nih.gov |

| Men on Corticosteroid Therapy | 1 Year | Lumbar Spine | 4.8% | nih.gov |

| Men on Corticosteroid Therapy | 1 Year | Femoral Neck | 2.1% | nih.gov |

Efficacy in Diverse Patient Cohorts

The clinical utility of this compound extends across various patient demographics, including the elderly and those with renal insufficiency, who are often at the highest risk for osteoporotic fractures.

Geriatric Patient Populations

Risedronate has demonstrated significant efficacy in elderly patients, a population heavily burdened by osteoporosis and its consequences. A post-hoc analysis of pivotal studies focused on women aged 80 and older with pre-existing vertebral fractures revealed a remarkable 81% reduction in the incidence of new vertebral fractures after just one year of treatment. researchgate.net Another study targeting a cohort of women aged 70 to 79 with established osteoporosis found that risedronate treatment reduced the risk of hip fractures by 41% compared to placebo over three years. nih.gov

A pooled analysis of data from three separate trials further substantiated these findings, showing that risedronate conferred a statistically significant reduction in the risk of vertebral fractures among osteoporotic women aged 80 years and older. researchgate.net While some comprehensive studies, like the Hip Intervention Program (HIP), showed a reduced risk of hip fractures in women aged 70-79, they did not find the same effect for hip fractures in the cohort older than 80. researchgate.net However, for vertebral fractures, the evidence in the very elderly remains robust. researchgate.net These studies affirm that reducing bone resorption is an effective therapeutic strategy, even in the oldest old. researchgate.net

Table 2: Efficacy of Risedronate in Geriatric Patient Populations

| Patient Cohort | Duration | Outcome | Result | Citation(s) |

|---|---|---|---|---|

| Women ≥ 80 years with prevalent vertebral fractures | 1 Year | Vertebral Fracture Risk | 81% reduction | researchgate.net |

| Women 70-79 years with osteoporosis | 3 Years | Hip Fracture Risk | 41% reduction | nih.gov |

Patients with Varying Renal Function

The efficacy and safety of risedronate have been evaluated in patients with various degrees of renal impairment, a common comorbidity in the osteoporotic population. Although bisphosphonates are cleared by the kidneys, studies show that risedronate maintains its effectiveness in patients with mild to moderate chronic kidney disease (CKD).

A post-hoc analysis of three Japanese Phase III trials, including 852 subjects, demonstrated that risedronate led to significant increases in lumbar spine BMD and inhibition of bone turnover markers after 48 weeks. infona.plnih.gov These effects were consistent across patient subgroups with estimated glomerular filtration rates (eGFR) from ≥30 to <90 mL/min/1.73 m², indicating that the therapeutic effect was comparable to patients without CKD. infona.plnih.gov

Furthermore, a large pooled analysis of nine clinical trials involving nearly 10,000 women examined the use of risedronate in patients with age-related reduced renal function. uspharmacist.comresearchgate.net The findings showed that risedronate was safe and effective in preserving BMD and reducing the incidence of vertebral fractures across mild, moderate, and even severe categories of renal impairment (creatinine clearance [CrCl] as low as <30 mL/min). uspharmacist.comresearchgate.net Specifically, in patients with CrCl between 15 and 30 mL/min, risedronate treatment resulted in a 4.23% increase in lumbar spine BMD, while the placebo group experienced a loss in BMD. nih.gov Despite these findings, risedronate is generally not recommended for patients with severe renal impairment (CrCl <30 mL/min) due to limited clinical experience in this specific group. nih.gov Pharmacokinetic studies confirm that while risedronate clearance is reduced in renal impairment, dose adjustments are generally not considered necessary for patients with mild to moderate conditions (CrCl >20 mL/min). researchgate.net

Table 3: Efficacy of Risedronate in Patients with Renal Impairment

| Study/Analysis | Patient Population | Key Finding | Citation(s) |

|---|---|---|---|

| Post-hoc analysis of 3 Japanese trials | Patients with eGFR ≥30 to <90 mL/min/1.73 m² | Significant increase in lumbar spine BMD, similar to patients without CKD. | infona.pl, nih.gov |

| Pooled analysis of 9 clinical trials (Miller et al.) | Women with mild, moderate, and severe renal impairment (CrCl <80 mL/min) | Risedronate effectively preserved BMD and reduced vertebral fracture incidence. | uspharmacist.com, researchgate.net |

| Sub-analysis of Miller et al. | Patients with CrCl 15–30 mL/min | 4.23% increase in lumbar spine BMD with risedronate vs. a decrease with placebo. | nih.gov |

Clinical Safety and Tolerability Investigations

Gastrointestinal System Adverse Events and Management Strategies

Adverse events related to the gastrointestinal (GI) system are among the most frequently reported side effects associated with risedronate sodium hemi-pentahydrate. patsnap.comwebmd.com

Risedronate sodium, like other bisphosphonates, has the potential to cause irritation to the upper gastrointestinal mucosa. webmd.comjwatch.org This can manifest as esophagitis, esophageal ulcers, or gastric ulcers. webmd.comdrugs.com In some instances, this irritation can lead to more severe complications such as bleeding or the formation of esophageal strictures. webmd.comdrugs.com To mitigate the risk of esophageal irritation, specific administration instructions are crucial. patsnap.com

Endoscopic studies have been conducted to compare the effects of different bisphosphonates on the upper GI mucosa. One study found that gastric ulcers were observed in 4% of patients taking risedronate, compared to 13% of those taking alendronate. jwatch.org However, the rates of esophageal and duodenal mucosal damage were similar between the two groups. jwatch.org Another study reported that the incidence of upper gastrointestinal mucosal injury in patients taking risedronate was 12.1%. nih.gov

A pooled analysis of nine multicenter, randomized, double-blind, placebo-controlled studies indicated that daily treatment with 5 mg of risedronate sodium was not associated with an increased frequency of adverse GI tract effects, even in high-risk patients. nih.gov The study found that 29.8% of patients in the risedronate group reported upper GI tract adverse events, which was comparable to the 29.6% reported in the placebo group. nih.gov

Specific gastrointestinal complaints are commonly reported with risedronate use. The most frequent of these include dyspepsia, abdominal pain, diarrhea, and nausea. drugs.comwww.nhs.uk

In clinical trials, the incidence of these events has been quantified. For instance, very common gastrointestinal side effects (occurring in 10% or more of patients) include constipation (up to 12.9%), diarrhea (up to 10.8%), dyspepsia (up to 10.8%), and nausea (up to 10.5%). drugs.com Common side effects (occurring in 1% to 10% of patients) include abdominal pain, vomiting, and gastritis. drugs.com

The following table summarizes the incidence of common gastrointestinal complaints from clinical trial data.

| Adverse Event | Risedronate 5 mg daily (%) | Placebo (%) |

| Dyspepsia | 10.8 | 10.6 |

| Abdominal Pain | Not specified in this comparison | Not specified in this comparison |

| Diarrhea | 10.8 | 10.0 |

| Nausea | 10.5 | Not specified in this comparison |

| Constipation | 12.9 | 12.2 |

| Source: ACTONEL® (risedronate sodium) tablets prescribing information fda.gov |

In a separate study comparing daily and weekly dosing of risedronate, the incidence of gastrointestinal adverse events was similar between the two groups. Dyspepsia was reported in 7.6% of patients on the weekly dose versus 6.9% on the daily dose, and abdominal pain was reported in 7.6% and 7.3%, respectively. drugs.com

Musculoskeletal System Adverse Events

Musculoskeletal pain is a recognized adverse event associated with risedronate therapy. patsnap.comwebmd.com

Pain in the joints (arthralgia) and muscles (myalgia) are frequently reported side effects. drugs.comdrugs.com Arthralgia has been reported as a very common side effect, affecting up to 23.7% of patients in some studies. drugs.com Myalgia, back pain, and bone pain are also common. drugs.comdrugs.com

The table below presents the incidence of musculoskeletal adverse events in clinical trials comparing risedronate with a placebo.

| Adverse Event | Risedronate 5 mg daily (%) | Placebo (%) |

| Arthralgia | 23.7 | 22.1 |

| Myalgia | 6.7 | 6.2 |

| Back Pain | 28.0 | 26.1 |

| Bone Pain | 5.3 | 4.8 |

| Source: ACTONEL® (risedronate sodium) tablets prescribing information fda.gov |

Severe and occasionally incapacitating bone, joint, or muscle pain has been reported in patients taking bisphosphonates, with the onset of symptoms ranging from one day to several months after starting treatment. fda.gov In some cases, these symptoms may recur if the patient is rechallenged with the same or another bisphosphonate. fda.gov

Long-term use of bisphosphonates, including risedronate, has been associated with a rare but serious adverse event: atypical femoral fractures. patsnap.comnih.govnih.gov These fractures occur in the subtrochanteric region or the diaphysis of the femur and can happen with minimal or no trauma. patsnap.comresearchgate.net Patients may experience prodromal pain in the thigh or groin for weeks or months before the fracture occurs. researchgate.netosteoporosis.ca

While the association between bisphosphonate use and atypical fractures is a subject of ongoing research, evidence suggests an increased risk with prolonged therapy. nih.gov However, these fractures have also been observed in patients who have never taken bisphosphonates. nih.gov It is important to note that the absolute risk of atypical fracture is low, and for many patients, the benefits of bisphosphonate therapy in preventing common osteoporotic fractures outweigh this risk. osteoporosis.ca

Ophthalmological Adverse Events

Ophthalmological adverse events have been reported in patients receiving risedronate, although they are considered rare. patsnap.comnih.gov These can include a variety of signs and symptoms affecting the eye. nih.gov

A prescription-event monitoring study in England followed up on 178 ophthalmological events in patients taking risedronate. nih.gov Of these, 19 events were assessed as possibly or probably related to the drug. nih.gov The most frequently reported events were dry eye, sore eye, and conjunctivitis. nih.gov Other reported inflammatory conditions of the eye included iritis and episcleritis. nih.gov The time to onset of these symptoms ranged from 7 days to 5 months. nih.gov

Other reported eye-related side effects include blurred vision and eye pain. patsnap.com In postmarketing reports, cases of iritis and uveitis have been noted. fda.gov

Rare Systemic Adverse Events and Monitoring

Hypersensitivity and skin reactions have been reported with risedronate use, ranging from common to very rare and severe. fda.govrxlist.com Allergic reactions are considered a common side effect, occurring in 1% to 10% of users. drugs.com More specifically, rash has been reported in 3-4% of cases and pruritus (itching) in 2%. nih.gov

Severe cutaneous adverse reactions are rare but have been documented in post-marketing reports. fda.gov These include angioedema (swelling under the skin), generalized rash, and bullous skin reactions. fda.govrxlist.com The most severe, though very rare, reactions reported include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). rxlist.comnih.gov The FDA's Adverse Event Reporting System (AERS) database contains five reported cases of SJS and two cases of TEN associated with risedronate. nih.gov In rare instances, a serious allergic reaction known as anaphylaxis can occur, which requires immediate medical attention. www.nhs.uk

Table 2: Reported Hypersensitivity Reactions to Risedronate

| Reaction Type | Reported Frequency/Context | Source |

|---|---|---|

| Allergic Reactions (general) | Common (1% to 10%) | drugs.com |

| Rash | 3-4% of cases | nih.gov |

| Pruritus (Itching) | 2% of cases | nih.gov |

| Angioedema | Post-marketing reports | fda.govrxlist.comdrugs.com |

| Generalized Rash | Post-marketing reports | fda.govrxlist.comdrugs.com |

| Bullous Skin Reactions | Post-marketing reports | fda.govrxlist.comdrugs.com |

| Stevens-Johnson Syndrome (SJS) | Very rare; Post-marketing reports | rxlist.comnih.gov |

| Toxic Epidermal Necrolysis (TEN) | Very rare; Post-marketing reports | rxlist.comnih.gov |

| Anaphylaxis | Rare | www.nhs.ukdrugs.com |

Risedronate's impact on hepatic function is minimal, as the drug is not metabolized by the liver and does not affect the cytochrome P450 enzyme system. nih.govclevelandclinicmeded.com Consequently, dosage adjustments are not considered necessary for patients with hepatic impairment. clevelandclinicmeded.com

However, rare cases of abnormalities in hepatic cytolysis tests have been reported. nih.gov The U.S. National Institute of Diabetes and Digestive and Kidney Diseases' LiverTox database assigns risedronate a likelihood score of "D," indicating it is a possible rare cause of clinically apparent liver injury. nih.gov The mechanism for such injury is thought to be idiosyncratic rather than a direct toxic effect. nih.gov It has also been noted that in most post-marketing reports of hepatic disorders, patients were concurrently using other medications known to cause liver issues. drugs.com

Risedronate therapy can induce transient changes in mineral metabolism. A slight and temporary decrease in serum calcium and phosphate (B84403) levels has been observed in some patients. nih.gov These effects are consistent with the drug's mechanism of action, which inhibits bone resorption. Hypocalcemia (low blood calcium) has been reported, and it is recommended that any pre-existing hypocalcemia be corrected before initiating treatment. drugs.comnih.gov Patients may experience symptoms of low calcium such as muscle spasms or tingling sensations. www.nhs.uk

In response to the decrease in serum calcium, a compensatory, transient increase in serum parathyroid hormone (PTH) levels is often observed. nih.govnih.gov Studies in patients with Paget's disease and primary hyperparathyroidism have documented these temporary decreases in calcium and phosphorus, accompanied by transient increases in PTH. nih.govnih.gov

Table 3: Effects of Risedronate on Key Electrolytes and Hormones

| Parameter | Observed Effect | Source |

|---|---|---|

| Serum Calcium | Transient decrease; Hypocalcemia reported | nih.govnih.govnih.gov |

| Serum Phosphate | Transient decrease | nih.govnih.gov |

| Parathyroid Hormone (PTH) | Transient increase (compensatory) | nih.govnih.govnih.gov |

Safety Profile in Specific Patient Populations

The safety of risedronate has been evaluated in several specific patient groups:

Renal Impairment : Risedronate is not recommended for use in patients with severe renal impairment, defined as a creatinine (B1669602) clearance of less than 30 mL/min. clevelandclinicmeded.commedscape.com However, one retrospective analysis found that the medication did not significantly impact renal function in patients with mild to moderate impairment or those with risk factors for it. nih.gov

Elderly Patients : Clinical studies have not identified any geriatric-specific issues that would limit the utility of risedronate in the elderly population. mayoclinic.org

Men : Risedronate has been shown to be safe and effective in men for treating primary and corticosteroid-induced osteoporosis. nih.gov

Pediatric Population : The use of risedronate is not indicated in children, as its safety and efficacy have not been established in this age group. mayoclinic.org

Pregnancy and Breastfeeding : Risedronate is generally not considered suitable for individuals who are pregnant or breastfeeding. www.nhs.uktheros.org.uk There is a lack of adequate studies to determine the risk to an infant during breastfeeding. mayoclinic.org

Patients with Gastrointestinal (GI) Conditions : While risedronate is contraindicated in patients with certain esophageal abnormalities, one study noted that among patients with active upper GI disease at baseline, the incidence of adverse GI events was similar between the risedronate and placebo groups. rxlist.comtheros.org.uk

Pediatric Studies (e.g., Osteogenesis Imperfecta)

The use of risedronate in pediatric populations has been formally investigated, particularly in children and adolescents with osteogenesis imperfecta (OI), a genetic disorder characterized by brittle bones.

A key multicenter, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of oral risedronate in 147 children aged 4 to 15 years with OI and an elevated fracture risk. nih.govsmgg.es In this study, 97 participants were assigned to receive risedronate and 50 to a placebo for one year. smgg.es The study found that risedronate was generally well-tolerated. nih.govsmgg.es The adverse event profiles were similar between the risedronate and placebo groups, which included the frequency of upper-gastrointestinal and musculoskeletal adverse events. smgg.es Over the course of the initial year, clinical fractures occurred in 31% of patients in the risedronate group compared to 49% in the placebo group. nih.gov During a two-year open-label extension phase where all children received risedronate, the safety profile remained consistent. smgg.es

Another single-center, randomized, double-blind, placebo-controlled trial focused on 26 children and adolescents (aged 6.1 to 17.7 years) with mild osteogenesis imperfecta type I. nih.gov Participants were randomized to receive either risedronate or a placebo for two years. nih.gov Regarding safety, this study concluded that risedronate was generally well-tolerated, with a similar incidence of clinical or laboratory adverse experiences between the treatment and placebo groups. nih.gov

These studies provide a foundation for understanding the tolerability of risedronate in a pediatric population with a significant underlying bone disease. The consistent finding across these trials is a tolerability profile comparable to that of placebo.

Interactive Data Table: Overview of Key Pediatric Risedronate Studies in Osteogenesis Imperfecta

| Study Characteristic | Multicenter Trial nih.govsmgg.es | Single-Center Trial nih.gov |

| Number of Participants | 147 | 26 |

| Age Range | 4-15 years | 6.1-17.7 years |

| Study Design | Randomized, double-blind, placebo-controlled | Randomized, double-blind, placebo-controlled |

| Initial Treatment Duration | 1 year | 2 years |

| Key Tolerability Finding | Adverse event profiles were similar between risedronate and placebo groups. smgg.es | Incidence of clinical or laboratory adverse experiences was similar between treatment groups. nih.gov |

Older Adults and Frail Patients

The safety and tolerability of risedronate have been extensively studied in older adults, a population at high risk for osteoporosis and fractures. Specific analyses have focused on the very old and those with comorbidities that may contribute to frailty.

A pooled analysis of data from three randomized, double-blind, controlled trials specifically examined the safety of risedronate in 1,392 osteoporotic women aged 80 and older. nih.gov In this cohort, 704 women received 5 mg of risedronate daily for up to three years, while 688 received a placebo. nih.gov The study concluded that risedronate was well-tolerated in this very old population, demonstrating a safety profile that was comparable to that of the placebo group. nih.gov

A population-based retrospective cohort study of long-stay nursing home residents, a population generally considered frail, compared the safety of bisphosphonates (including risedronate) to calcitonin. nih.govresearchgate.net The matched cohort included 5,209 new bisphosphonate users and an equal number of calcitonin users, with a mean age of 85 years. nih.govresearchgate.net The study found that the rates of severe esophagitis events were similar between the two groups. nih.govresearchgate.net

The tolerability of risedronate in general clinical practice, which includes a significant proportion of older patients, has also been reviewed. While upper gastrointestinal adverse events can occur, pooled data from nine multicenter, randomized, placebo-controlled studies indicated that the frequency of these events with risedronate was not significantly different from placebo, even in patients with a history of gastrointestinal disease or those using nonsteroidal anti-inflammatory drugs. nih.gov

Interactive Data Table: Tolerability of Risedronate in Older Adult Populations

| Study Population | Key Tolerability/Safety Finding | Reference |

| Osteoporotic Women Aged ≥80 | Risedronate was well-tolerated with a safety profile comparable to placebo over 3 years. | nih.gov |

| Osteoporotic Women with Renal Impairment | Incidences of overall and renal-related adverse events were similar to placebo across mild, moderate, and severe renal impairment. | karger.comnih.gov |

| Frail Nursing Home Residents (Bisphosphonates) | Similar rates of hospitalized esophagitis events compared to calcitonin users. | nih.govresearchgate.net |

| General Postmenopausal Osteoporosis | Frequency of upper GI adverse events was not significantly different from placebo, even in high-risk patients. | nih.gov |

Drug Interactions and Concomitant Therapies Research

Interactions with Divalent Cations (Calcium, Antacids) and Absorption

The oral bioavailability of risedronate sodium is significantly impacted by the concomitant administration of substances containing polyvalent cations, particularly divalent cations such as calcium, magnesium, and aluminum. These ions interfere with the absorption of risedronate in the gastrointestinal tract. drugs.comdrugs.com

Products such as calcium supplements, antacids, and preparations containing magnesium or iron can bind with risedronate, forming complexes that are poorly absorbed. www.nhs.ukgoodrx.com This interaction substantially reduces the amount of risedronate that enters the systemic circulation, potentially compromising its therapeutic efficacy. Research indicates that food, especially dairy products rich in calcium, can also markedly decrease risedronate absorption. goodrx.comwellrx.com

Clinical studies have quantified the extent of this interaction. For instance, the co-administration of a calcium supplement containing 600 mg of elemental calcium and 400 international units of vitamin D with risedronate sodium after a meal was found to reduce the bioavailability of risedronate by approximately 38%. drugs.com Similarly, other studies have demonstrated that antacids containing magnesium or aluminum can decrease the bioavailability of bisphosphonates by as much as 60%. drugs.comdrugs.comdrugs.com

To mitigate this interaction, it is crucial that medications and supplements containing these divalent cations are administered at a different time of day than risedronate. hres.ca A waiting period of at least 30 minutes after taking risedronate before consuming any other oral medications, supplements, or food is recommended to ensure maximal absorption. medlineplus.govmedscape.commayoclinic.org

Table 1: Effect of Divalent Cations on Risedronate Bioavailability

| Interacting Substance | Cation(s) | Effect on Risedronate Absorption | Recommended Management |

|---|---|---|---|

| Calcium Supplements | Calcium (Ca²⁺) | Significant reduction in bioavailability (approx. 38% with 600mg Calcium/400 IU Vitamin D) drugs.com | Separate administration by at least 30 minutes medscape.com |

| Antacids | Calcium (Ca²⁺), Magnesium (Mg²⁺), Aluminum (Al³⁺) | Significant reduction in bioavailability hres.caebsco.com | Administer at a different time of day hres.ca |

| Iron Preparations | Iron (Fe²⁺/Fe³⁺) | Interference with absorption www.nhs.ukdrugs.com | Separate administration times www.nhs.uk |

| Magnesium-based Laxatives | Magnesium (Mg²⁺) | Interference with absorption www.nhs.ukdrugs.com | Separate administration times www.nhs.uk |

Evaluation of Interactions with Hepatic Enzyme Systems (Cytochrome P450)

Risedronate sodium does not undergo systemic metabolism in humans. fda.gov Research and in vitro studies have shown that it is not metabolized by the hepatic microsomal drug-metabolizing enzymes, specifically the cytochrome P450 (CYP450) system. drugs.com Furthermore, risedronate does not induce or inhibit these enzyme systems. drugs.comfda.gov

This lack of interaction with the CYP450 pathway indicates that risedronate has a low potential for metabolic drug-drug interactions with concomitantly administered drugs that are substrates, inducers, or inhibitors of these enzymes. The primary route of elimination for absorbed risedronate is renal excretion of the unchanged drug. drugbank.com This metabolic profile simplifies its use in patients who may be taking multiple medications that are metabolized by the liver, as the likelihood of pharmacokinetic interactions involving the CYP450 system is negligible.

Co-administration with Common Medications (e.g., NSAIDs, PPIs, H2 Antagonists)

The potential for interactions between risedronate sodium and other commonly prescribed medications has been a subject of clinical investigation.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): There are theoretical concerns that the concurrent use of oral bisphosphonates and NSAIDs could lead to an additive risk of gastrointestinal irritation, as both drug classes are known to have potential upper GI effects. goodrx.comdrugs.comdrugs.com However, clinical trial data has provided reassurance. In Phase 3 osteoporosis studies involving over 5,700 patients, a significant portion of whom were regular users of aspirin (31%) or other NSAIDs (48%), the incidence of upper gastrointestinal adverse events was comparable between the risedronate and placebo groups. drugs.comdrugs.com A large, randomized, placebo-controlled trial also found that risedronate was not associated with an increased frequency of upper GI tract adverse events, even in patients who were regular NSAID users. nih.gov While caution is still advised, these findings suggest that concomitant use does not significantly increase the risk of GI issues. drugs.com

Proton Pump Inhibitors (PPIs) and H2 Antagonists: Medications that increase gastric pH, such as PPIs (e.g., omeprazole, esomeprazole) and H2-receptor antagonists (e.g., famotidine, cimetidine), can alter the gastrointestinal environment. buzzrx.com This change in pH may affect the release characteristics of delayed-release formulations of risedronate, potentially leading to faster drug release and increased absorption. goodrx.comdrugs.com Co-administration of risedronate with the PPI esomeprazole has been shown to increase its bioavailability. drugs.com Similarly, H2 blockers like famotidine and cimetidine may increase the serum concentration of risedronate. rxlist.commedindia.net

Interestingly, some research suggests that this interaction may not be detrimental and could even be beneficial. A prospective, randomized study investigating the co-administration of risedronate with the PPI rabeprazole found that the combination may be more effective in increasing bone mineral density and improving physical functioning than risedronate alone. nih.govnih.govresearchgate.net

Table 2: Summary of Interactions with Common Medications

| Concomitant Medication Class | Potential Interaction Mechanism | Clinical Findings |

|---|---|---|

| NSAIDs (e.g., Ibuprofen, Naproxen) | Additive gastrointestinal mucosal irritation drugs.comdrugs.com | Clinical studies did not show a significant increase in upper GI adverse events in patients taking both risedronate and NSAIDs compared to placebo. drugs.comdrugs.comnih.gov |

| Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Esomeprazole) | Increased gastric pH may alter the release of delayed-release risedronate, potentially increasing bioavailability goodrx.comdrugs.com | Co-administration with esomeprazole increased risedronate bioavailability. drugs.com One study suggested combination therapy with rabeprazole was more effective for osteoporosis than risedronate alone. nih.govnih.gov |

| H2 Antagonists (e.g., Famotidine, Cimetidine) | Increased gastric pH may lead to increased absorption and serum concentration of risedronate rxlist.commedindia.net | May increase serum concentration of risedronate. rxlist.commedindia.net |

Advanced Research Methodologies and Analytical Techniques Applied to Risedronate

Biomarker Development and Validation for Bone Turnover Assessment

The assessment of bone turnover markers (BTMs) is a cornerstone in understanding the pharmacological effects of risedronate. These biochemical markers provide a dynamic view of bone remodeling, offering earlier insights into treatment response than traditional bone density measurements. nih.govoup.com

Key validated biomarkers used in risedronate research include:

Markers of Bone Resorption: These markers reflect the activity of osteoclasts, the cells responsible for bone breakdown.

C-terminal telopeptide of type I collagen (CTX): A primary marker for bone resorption, studies consistently show a significant and rapid decrease in serum and urinary CTX levels following risedronate administration. nih.govnih.gov For instance, one study reported a 73% decrease in CTX after two weeks of treatment. nih.gov The reduction in CTX has been directly associated with a decreased risk of vertebral fractures. nih.gov

N-terminal telopeptide of type I collagen (NTX): Another critical resorption marker, urinary and serum NTX levels also show a rapid and significant reduction with risedronate therapy. nih.govnih.govnih.gov Reductions of up to 61% in NTX have been observed within two weeks. nih.gov The decrease in NTX is a significant predictor of vertebral and nonvertebral fracture risk reduction. nih.gov

Deoxypyridinoline (B1589748) (DPD): A urinary marker of collagen degradation, DPD levels also decrease in response to risedronate. nih.gov